![molecular formula C15H11ClN2O4 B13754467 N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 631861-76-2](/img/structure/B13754467.png)
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is an organic compound with the molecular formula C15H10Cl2N2O4. It is known for its role as an impurity in the synthesis of clonazepam, a medication used to treat seizures and panic disorders . The compound is characterized by its pale yellow color and solid form .
Vorbereitungsmethoden
The synthesis of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves multiple steps. One common method includes the reaction of dibenzamide with 2-chloroacetic acid under specific conditions, followed by nitration to obtain the target product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: As an impurity in clonazepam, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of pesticides, antibacterial agents, and anti-tumor drugs.
Wirkmechanismus
The mechanism of action of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide can be compared with similar compounds such as:
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has an additional chlorine atom on the phenyl ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
631861-76-2 |
|---|---|
Molekularformel |
C15H11ClN2O4 |
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19) |
InChI-Schlüssel |
KKAWPHZVPHAUPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


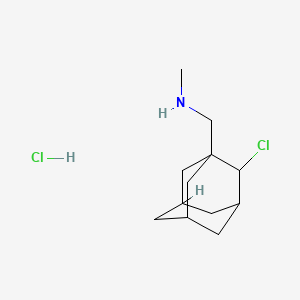
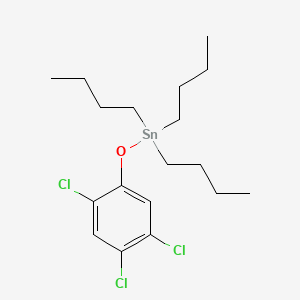

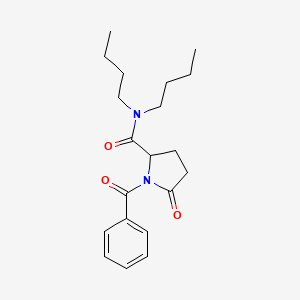
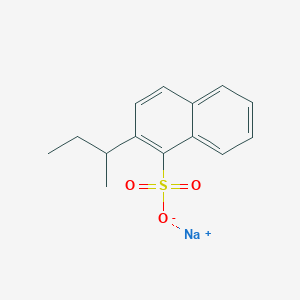

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
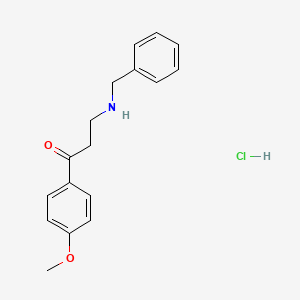
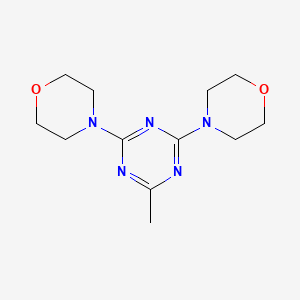
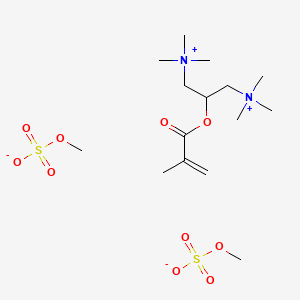
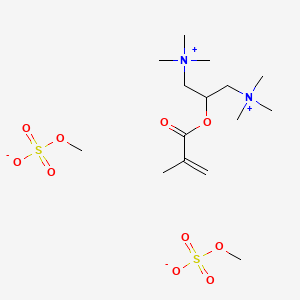
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

